molecular formula C9H9BrO2 B2632152 2-(3-Bromophenoxymethyl)oxirane CAS No. 5002-98-2

2-(3-Bromophenoxymethyl)oxirane

Cat. No.: B2632152
CAS No.: 5002-98-2
M. Wt: 229.073
InChI Key: MJDGHPATEBXUTI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxymethyl)oxirane typically involves the reaction of 3-bromophenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale reactions similar to the laboratory synthesis, with optimizations for yield and purity. Industrial processes may also incorporate advanced purification techniques such as distillation and crystallization to ensure the compound meets research-grade specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxymethyl)oxirane undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Bromophenoxymethyl)oxirane is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.

    Industry: Used in the production of polymers and resins due to its reactive epoxide group

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxymethyl)oxirane involves the reactivity of the oxirane ring. The ring strain in the three-membered epoxide makes it highly susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can modify biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic sites on these molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxymethyl)oxirane
  • 2-(2-Bromophenoxymethyl)oxirane
  • 2-(3-Chlorophenoxymethyl)oxirane

Uniqueness

2-(3-Bromophenoxymethyl)oxirane is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, the 3-bromo substitution pattern can lead to different steric and electronic effects, impacting its behavior in chemical reactions .

Properties

IUPAC Name

2-[(3-bromophenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-2-1-3-8(4-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDGHPATEBXUTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of NaH (416.2 mg, 17.34 mmol) in DMF (10 mL) was added 3-bromophenol (1.0 g, 5.78 mmol) at 9° C. and stirred for 5 minutes. To this mixture was added 2-bromophenol (1.2 g, 8.67 mmol) at 9° C. The reaction mixture was stirred for a further 16 h at 9° C. TLC (PE: EA=5:1) showed that the reaction was completed. The mixture was treated with water (50 mL) and extracted with EA (2×20 mL). The organic layer was washed with NaHCO3, brine (30 mL) then dried over Na2SO4 and concentrated to give 2-((3-bromophenoxy)methyl) oxirane (1.5 g, crude) as colorless oil which was used in next step without further purification. LCMS (m/z): 229.1/230.1 [M+H]+/[M+2H]+
Name
Quantity
416.2 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of compound NaH (416.2 mg, 17.34 mmol) in DMF (10 mL) was added 3-bromophenol (1.0 g, 5.78 mmol) at 20° C. After addition the solution was stirred for 5 minutes at this temperature before the addition of 2-(bromomethyl)oxirane (1.2 g, 8.67 mmol). The reaction mixture was stirred for 16 h at 20° C. Once complete the reaction mixture was treated with water (50 mL) and extracted with EA (2×20 mL) and the organic layers combined and washed with NaHCO3, brine (30 mL), dried over Na2SO4 and concentrated to give the compound 2-((3-bromophenoxy)methyl)oxirane (1.5 g, crude) as colorless oil which was used in next step without further purification.
Name
Quantity
416.2 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three

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